

A Technical Guide to the Spectroscopic Data of 3-Amino-2-methylbenzamide

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Compound of Interest

Compound Name: 3-Amino-2-methylbenzamide

Cat. No.: B1284377

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for the compound **3-Amino-2-methylbenzamide**. Following a comprehensive search of publicly available scientific databases and literature, it has been determined that experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule are not readily available.

A product listing from a major chemical supplier explicitly states that analytical data is not collected for this compound. This guide will instead present predicted mass spectrometry data for **3-Amino-2-methylbenzamide** and, for comparative purposes, publicly available experimental data for a closely related isomer, 2-Amino-3-methylbenzamide. It is crucial to note that the experimental data provided belongs to an isomer and should be interpreted with caution as the spectral properties will differ from those of **3-Amino-2-methylbenzamide**.

Chemical Structure and Properties of 3-Amino-2-methylbenzamide

- Chemical Name: **3-Amino-2-methylbenzamide**
- Molecular Formula: C₈H₁₀N₂O
- Molecular Weight: 150.18 g/mol

- Canonical SMILES: CC1=C(C(=CC=C1)N)C(=O)N

Predicted Mass Spectrometry Data for 3-Amino-2-methylbenzamide

While experimental mass spectra are unavailable, predicted data provides insight into the expected mass-to-charge ratios of the molecular ion and common adducts.

Adduct	Predicted m/z
[M+H] ⁺	151.0866
[M+Na] ⁺	173.0685
[M+K] ⁺	189.0425
[M+NH ₄] ⁺	168.1131
[M-H] ⁻	149.0720
[M+HCOO] ⁻	195.0775
[M+CH ₃ COO] ⁻	209.0932

Experimental Spectroscopic Data for the Isomer: 2-Amino-3-methylbenzamide

The following data is for the constitutional isomer, 2-Amino-3-methylbenzamide, and is presented here for reference.

- Ionization Method: Electron Ionization (EI)
- Major Peaks (m/z): Data not fully available in a quantitative table format. The molecular ion peak [M]⁺ would be expected at m/z 150.

The IR spectrum of 2-Amino-3-methylbenzamide would exhibit characteristic peaks for its functional groups. While a full dataset of peak positions and intensities is not available, the expected regions for key vibrations are:

Functional Group	Expected Wavenumber Range (cm ⁻¹)
N-H stretch (amine)	3400 - 3250
N-H stretch (amide)	3350 - 3180
C=O stretch (amide)	1680 - 1630
C-N stretch	1400 - 1000
Aromatic C-H stretch	3100 - 3000
Aromatic C=C stretch	1600 - 1450

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for **3-Amino-2-methylbenzamide** are not available due to the lack of published experimental data. The following are generalized protocols typical for the analysis of small organic molecules.

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range (typically 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

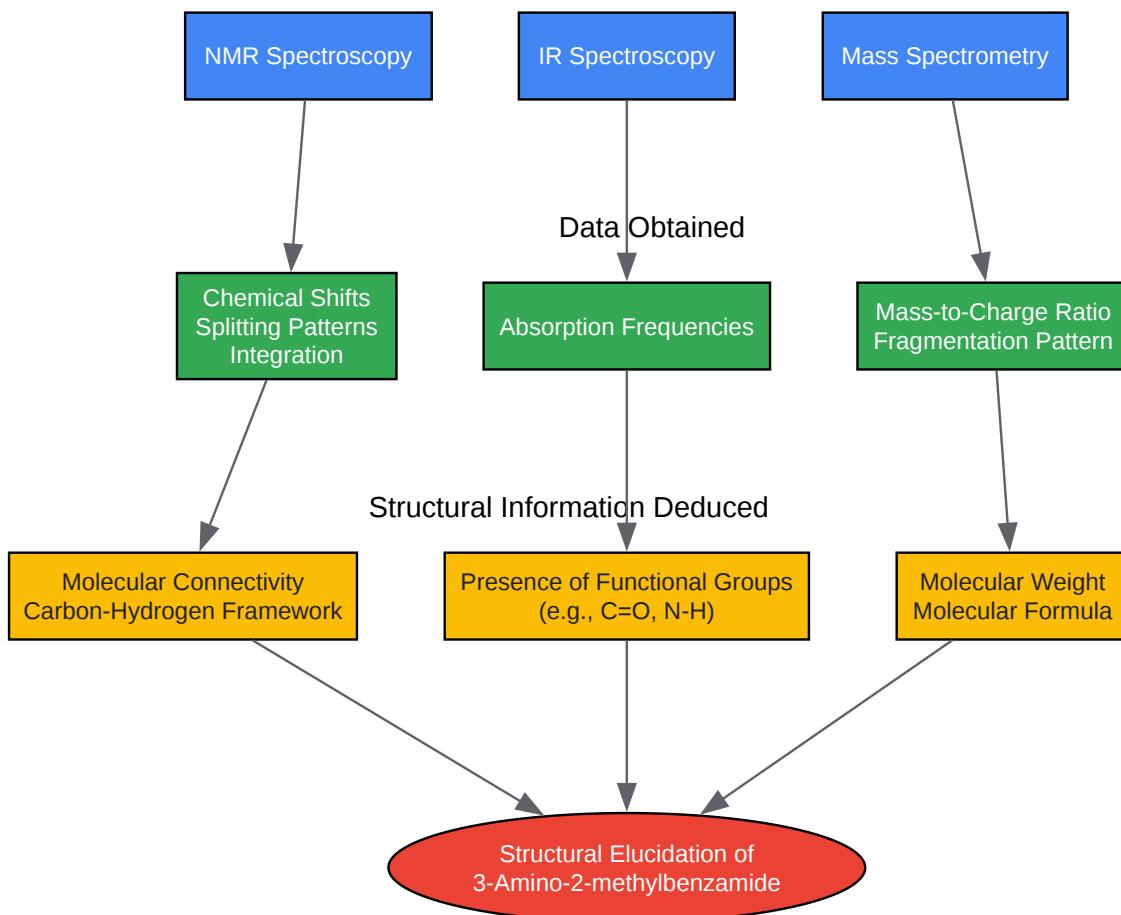
- Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, the sample is often introduced via a direct insertion probe or after separation by gas chromatography. Acquire the mass spectrum over a relevant m/z range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing a chemical compound using the spectroscopic methods discussed.

Spectroscopic Analysis Workflow

Spectroscopic Methods

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Caption: A flowchart illustrating the process of determining a molecule's structure from different spectroscopic techniques.

In conclusion, while a complete experimental spectroscopic dataset for **3-Amino-2-methylbenzamide** is not currently in the public domain, this guide provides the available predicted data and relevant comparative information for a structural isomer. Researchers requiring definitive spectroscopic data for this compound will need to perform an in-house synthesis and characterization.

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